molecular formula C14H10F3NO2 B6384198 5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol CAS No. 1261900-75-7

5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol

Cat. No.: B6384198
CAS No.: 1261900-75-7
M. Wt: 281.23 g/mol
InChI Key: TUWKHENJYOCNLA-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of an aminocarbonyl group and a trifluoromethyl group attached to a phenol ring

Properties

IUPAC Name

3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)11-5-10(6-12(19)7-11)8-2-1-3-9(4-8)13(18)20/h1-7,19H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWKHENJYOCNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686598
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-75-7
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Nitration: The starting material, 3-trifluoromethylphenol, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amino group is acylated to form the aminocarbonyl group using acylating agents like acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the aminocarbonyl group can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminocarbonylphenyl)-3-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-(3-Aminocarbonylphenyl)-3-chlorophenol: Contains a chlorine atom instead of a trifluoromethyl group.

    5-(3-Aminocarbonylphenyl)-3-nitrophenol: Features a nitro group instead of a trifluoromethyl group.

Uniqueness

5-(3-Aminocarbonylphenyl)-3-trifluoromethylphenol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.

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